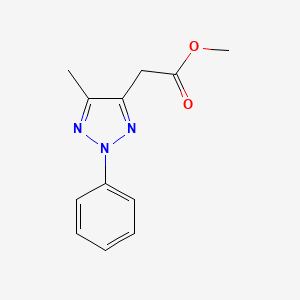

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate is a chemical compound belonging to the triazole family Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This specific compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and an acetate group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .

-

Step 1: Synthesis of Azide Intermediate

- The azide intermediate can be prepared by reacting an appropriate amine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

-

Step 2: Cycloaddition Reaction

- The azide intermediate is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature.

-

Step 3: Esterification

- The resulting triazole compound is then esterified with methanol and an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound’s effects are mediated through binding to the active site of the enzyme, leading to inhibition of its activity.

Comparación Con Compuestos Similares

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate can be compared with other triazole derivatives:

2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

1,2,3-Triazole-4-carboxamide: Contains a carboxamide group, offering different chemical properties and biological activities.

Triazole-pyrimidine hybrids: These compounds combine triazole and pyrimidine rings, providing unique pharmacological properties.

Actividad Biológica

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H13N3O2

- Molecular Weight: 233.25 g/mol

- CAS Number: 13322-19-5

- InChI Key: VYHJVMFMRIGUFV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-2-phenyltiazole with acetic anhydride or methyl acetate under controlled conditions. This process is crucial for obtaining high yields and purity of the compound.

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various microorganisms:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

Studies indicate that the compound's effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in cellular metabolism .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of triazole derivatives. In vitro studies show that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF7 (breast cancer) | 20 | |

| A549 (lung cancer) | 18 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Experimental models have indicated a reduction in pro-inflammatory cytokines and mediators when treated with this compound .

Case Studies

- Chagas Disease Treatment : A study evaluated the efficacy of triazole derivatives in treating Chagas disease caused by Trypanosoma cruzi. Methyl (5-methyl-2-phenyltiazole) derivatives showed promising results in reducing parasite load in infected models .

- Antifungal Activity : In a comparative study of various triazole compounds against Candida species, methyl (5-methyl-2-phenyltiazole) exhibited superior antifungal activity compared to traditional antifungal agents .

Propiedades

Número CAS |

645391-62-4 |

|---|---|

Fórmula molecular |

C12H13N3O2 |

Peso molecular |

231.25 g/mol |

Nombre IUPAC |

methyl 2-(5-methyl-2-phenyltriazol-4-yl)acetate |

InChI |

InChI=1S/C12H13N3O2/c1-9-11(8-12(16)17-2)14-15(13-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |

Clave InChI |

VBBMBKXNMDIPTL-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN(N=C1CC(=O)OC)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.